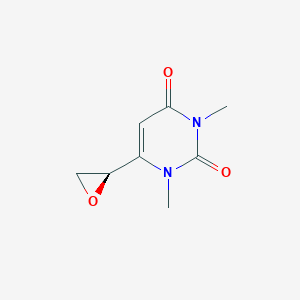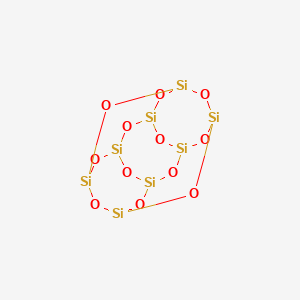![molecular formula C19H15ClN2O2S B238437 N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide](/img/structure/B238437.png)
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide, also known as CCT018159, is a small molecule inhibitor that has been extensively studied in scientific research. It was first synthesized in 2008 by a team of researchers at the University of Manchester, UK, and has since been used in a wide range of studies.
Mecanismo De Acción
The mechanism of action of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to involve the inhibition of a protein called casein kinase 2 (CK2). CK2 is a serine/threonine kinase that is involved in a range of cellular processes, including cell proliferation, apoptosis, and DNA repair. By inhibiting CK2, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is thought to disrupt these cellular processes, leading to the inhibition of cancer cell growth.
Efectos Bioquímicos Y Fisiológicos
In addition to its effects on cancer cells, N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has also been shown to have a range of biochemical and physiological effects. For example, it has been shown to inhibit the activity of several other kinases, including protein kinase C and glycogen synthase kinase 3. It has also been shown to modulate the activity of a range of transcription factors, including NF-κB and AP-1.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in lab experiments is its specificity for CK2. This allows researchers to study the effects of CK2 inhibition without the confounding effects of off-target effects. However, one limitation of using N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide is its relatively low potency, which can make it difficult to achieve complete inhibition of CK2 in some experiments.
Direcciones Futuras
There are several future directions for research on N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide. One area of interest is the development of more potent CK2 inhibitors that can be used in clinical settings. Another area of interest is the investigation of the effects of CK2 inhibition in other diseases, such as neurodegenerative diseases and inflammatory disorders. Finally, the use of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide in combination with other cancer treatments is an area of active research, with the potential to enhance the effectiveness of these treatments.
Métodos De Síntesis
The synthesis of N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide involves several steps, including the reaction of 3-chloro-4-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-aminophenylboronic acid to form the corresponding boronic acid derivative, which is then reacted with 2-thiophenecarboxamide to form N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide.
Aplicaciones Científicas De Investigación
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide has been used extensively in scientific research, particularly in the field of cancer research. It has been shown to inhibit the growth of a range of cancer cell lines, including breast, colon, and lung cancer cells. In addition, it has been shown to enhance the effectiveness of other cancer treatments, such as chemotherapy and radiation therapy.
Propiedades
Nombre del producto |
N-{3-[(3-chloro-4-methylbenzoyl)amino]phenyl}-2-thiophenecarboxamide |
|---|---|
Fórmula molecular |
C19H15ClN2O2S |
Peso molecular |
370.9 g/mol |
Nombre IUPAC |
N-[3-[(3-chloro-4-methylbenzoyl)amino]phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C19H15ClN2O2S/c1-12-7-8-13(10-16(12)20)18(23)21-14-4-2-5-15(11-14)22-19(24)17-6-3-9-25-17/h2-11H,1H3,(H,21,23)(H,22,24) |
Clave InChI |
KIOVCDBWFNUUOB-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
SMILES canónico |
CC1=C(C=C(C=C1)C(=O)NC2=CC(=CC=C2)NC(=O)C3=CC=CS3)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-chloro-4-methyl-N-[2-(4-morpholinyl)phenyl]benzamide](/img/structure/B238359.png)

![2-bromo-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238383.png)
![N-(4-{[(4-chlorophenyl)acetyl]amino}-2-methoxyphenyl)pentanamide](/img/structure/B238388.png)
![N-{2-methoxy-4-[(phenylacetyl)amino]phenyl}pentanamide](/img/structure/B238389.png)
![N-{2-methoxy-4-[(3-methylbutanoyl)amino]phenyl}pentanamide](/img/structure/B238394.png)

![5-bromo-2-chloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238406.png)
![2,3-dichloro-N-[3-methoxy-4-(pentanoylamino)phenyl]benzamide](/img/structure/B238407.png)
![N-[3-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenoxy)acetamide](/img/structure/B238410.png)

![3-bromo-N-[3-(isobutyrylamino)phenyl]benzamide](/img/structure/B238429.png)
![2-[(3-Propoxybenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B238441.png)
